Paricalcitol-D6

LC-MS/MS Pharmacokinetics Method Validation

Paricalcitol-D6 (PAR-d6; CAS 2070009-67-3) is a synthetic vitamin D2 analog in which six hydrogen atoms are replaced by deuterium. As a stable isotope-labeled (SIL) internal standard (IS) for the parent drug paricalcitol (Zemplar®) , it enables precise correction for matrix effects, extraction variability, and ionization suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Molecular Formula C27H38D6O3
Molecular Weight 422.67
Cat. No. B1574303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParicalcitol-D6
Molecular FormulaC27H38D6O3
Molecular Weight422.67
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paricalcitol-D6 for Bioanalysis: A Stable Isotope-Labeled Internal Standard for Trace-Level Quantification


Paricalcitol-D6 (PAR-d6; CAS 2070009-67-3) is a synthetic vitamin D2 analog in which six hydrogen atoms are replaced by deuterium. As a stable isotope-labeled (SIL) internal standard (IS) for the parent drug paricalcitol (Zemplar®) [1], it enables precise correction for matrix effects, extraction variability, and ionization suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its near-identical physicochemical properties to the unlabeled analyte—except for a +6 Da mass shift—are critical for accurate quantitation of paricalcitol in complex biological matrices at low pg/mL concentrations .

Why Unlabeled Paricalcitol or Non-Deuterated Internal Standards Cannot Substitute for Paricalcitol-D6 in Regulated Bioanalysis


In LC-MS/MS, the use of a structural analog (e.g., dutasteride) or an isotopically unlabeled compound as an internal standard introduces systematic bias due to differential extraction recovery and ionization efficiency, leading to inaccurate quantification and potential regulatory rejection [1]. Unlabeled paricalcitol cannot be used to quantify itself. Paricalcitol-D6, as a true SIL-IS, co-elutes with the analyte and experiences identical matrix effects and sample processing losses, enabling the highest analytical accuracy and precision mandated by FDA and EMA guidelines for bioanalytical method validation [2]. Substituting a non-co-eluting IS compromises the reliability of pharmacokinetic and therapeutic drug monitoring data.

Quantitative Differentiation of Paricalcitol-D6: Comparative Performance in Bioanalytical Assays


8-Fold Superior Limit of Quantitation vs. Non-Deuterated IS Method

Paricalcitol-D6 as an IS enables a lower limit of quantitation (LLOQ) of 10 pg/mL for paricalcitol in human plasma [1]. In contrast, a method employing the non-deuterated structural analog dutasteride as IS achieves a quantitation limit of only 80 pg/mL [2]. This 8-fold improvement in sensitivity is directly attributable to the superior correction of matrix effects and extraction variability provided by the co-eluting SIL-IS.

LC-MS/MS Pharmacokinetics Method Validation

Validated Accuracy and Precision Meeting Regulatory Guidelines for Bioanalysis

The LC-MS/MS method validated with Paricalcitol-D6 as IS demonstrates intra-day accuracy ranging from 92.5% to 105.7% and precision (%CV) between 1.6% and 8.9% across quality control levels in human plasma [1]. Inter-day accuracy ranged from 93.2% to 104.1% with precision (%CV) between 2.1% and 7.4%. These values fall well within the FDA bioanalytical method validation acceptance criteria (accuracy within ±15%, precision ≤15% CV). In comparison, a method using dutasteride as IS provides only a single precision data point (RSD 2.25% at 80 pg/mL) without comprehensive validation across a concentration range [2].

Method Validation Accuracy Precision

Bioequivalence Demonstrates Minimal Isotopic Interference in Pharmacokinetic Studies

Paricalcitol-D6 is reported to be bioequivalent to unlabeled paricalcitol capsules, with a mean difference in area under the curve (AUC) of only 0.3% . This negligible difference confirms that the deuterium label does not significantly alter the in vivo pharmacokinetic profile of the compound when used in tracer studies. For context, regulatory bioequivalence limits typically allow a 90% confidence interval for the test/reference ratio to fall within 80–125% ; the observed 0.3% mean difference is far narrower than this accepted threshold, indicating virtually identical absorption and disposition.

Pharmacokinetics Bioequivalence Clinical Pharmacology

High Chemical and Isotopic Purity Minimizes Assay Interference

Commercially available Paricalcitol-D6 is supplied with a minimum chemical purity of ≥95% to ≥99.64% [1], and an isotopic purity typically >95% . In comparison, unlabeled paricalcitol reference standards often have similar chemical purity (e.g., 98.6% reported in a patent [2]) but lack the isotopic enrichment necessary for SIL-IS applications. High chemical purity reduces the risk of extraneous peaks interfering with analyte quantification, while high isotopic purity (>95%) ensures that the IS signal is not contaminated by unlabeled material, which would otherwise cause calibration curve bias and overestimation of analyte concentrations.

Chemical Purity Isotopic Purity LC-MS/MS

Precision Applications of Paricalcitol-D6 in Bioanalysis and Pharmaceutical Development


Regulated Clinical Pharmacokinetic Studies Requiring Low pg/mL Sensitivity

In clinical trials of paricalcitol (e.g., 4 μg oral dose), plasma concentrations fall into the low pg/mL range. The validated LC-MS/MS method using Paricalcitol-D6 as IS achieves an LLOQ of 10 pg/mL with accuracy and precision meeting FDA/EMA guidelines . This enables reliable measurement of the full pharmacokinetic profile, including terminal elimination phases, which is unattainable with less sensitive methods (e.g., LLOQ 80 pg/mL with non-deuterated IS [1]).

Absolute Bioavailability and Metabolic Tracer Studies

Paricalcitol-D6 exhibits a mean AUC difference of only 0.3% relative to unlabeled paricalcitol capsules, confirming bioequivalence . This negligible isotope effect allows its use as an in vivo tracer for absolute bioavailability assessments, mass balance studies, and investigation of CYP24A1-mediated metabolism without confounding pharmacokinetic alterations.

Bioanalytical Method Development and Routine Therapeutic Drug Monitoring

The combination of high chemical purity (≥95–99.64%) [1] and high isotopic enrichment (>95%) ensures minimal interference from impurities or unlabeled contaminant in the IS signal. This translates to robust, linear calibration curves (10–500 pg/mL in human plasma [2]) with excellent intra- and inter-day precision (<8.9% CV) [2], making Paricalcitol-D6 the ideal choice for routine therapeutic drug monitoring and generic pharmaceutical bioequivalence studies requiring high-throughput, regulatory-compliant assays.

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